![molecular formula C25H26N2O4 B11948480 (4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate CAS No. 6669-57-4](/img/structure/B11948480.png)
(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: is a chemical compound with the molecular formula C25H26N2O4 and a molecular weight of 418.497 g/mol . This compound is known for its unique structure, which includes two 4-methylbenzyl groups and a 4-methyl-1,3-phenylene biscarbamate core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 4-methylbenzyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
- BIS(2-ACETYLPHENYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
- BIS(2-NAPHTHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
- BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
Comparison: Compared to these similar compounds, BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is unique due to its specific substitution pattern and the presence of 4-methylbenzyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
特性
CAS番号 |
6669-57-4 |
|---|---|
分子式 |
C25H26N2O4 |
分子量 |
418.5 g/mol |
IUPAC名 |
(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C25H26N2O4/c1-17-4-9-20(10-5-17)15-30-24(28)26-22-13-8-19(3)23(14-22)27-25(29)31-16-21-11-6-18(2)7-12-21/h4-14H,15-16H2,1-3H3,(H,26,28)(H,27,29) |
InChIキー |
QGQJTLMFBCWPEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C)NC(=O)OCC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





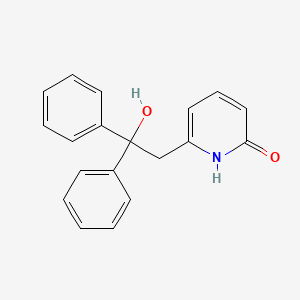
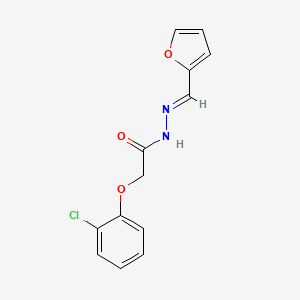
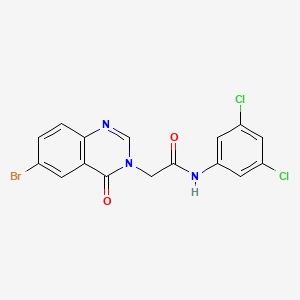

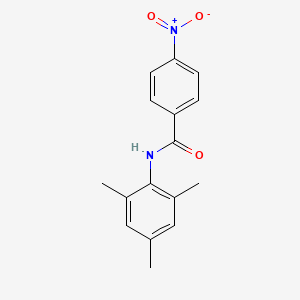
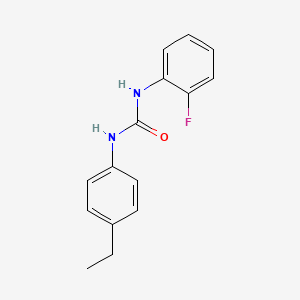
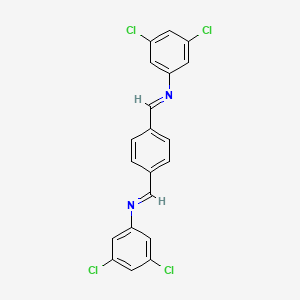
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
